1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
Description
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3-methoxyphenoxy group and a piperidine moiety, with a hydrochloride counterion. Its molecular formula is C₁₅H₂₂ClNO₃ (calculated based on analogous structures in and ), with a molecular weight of approximately 299.8–330.8 g/mol depending on substituents .
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16;/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHPBQPGKYVEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride typically involves multiple steps, starting with the reaction of 3-methoxyphenol with an appropriate halogenating agent to form the corresponding halide. This halide is then reacted with piperidine in the presence of a base to form the intermediate compound. Finally, the intermediate is treated with a reducing agent to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C15H24ClNO3 and a molecular weight of 301.81 . It has potential applications across various scientific fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a versatile molecule with applications in several scientific research areas:
- Chemistry It serves as a building block in synthesizing more complex molecules.
- Biology The compound can act as a ligand for biological receptors or enzymes.
- Medicine It has potential applications in drug discovery and development, particularly in designing new pharmaceuticals.
- Industry It can be used in developing new materials or chemical processes.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
- Oxidation Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
- Reduction Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used, resulting in the production of alcohols or amines.
- Substitution Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), generating various substituted derivatives depending on the nucleophile used.
The synthesis of 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride typically involves multiple steps, starting with the reaction of 3-methoxyphenol with an appropriate halogenating agent to form the corresponding halide. This halide is then reacted with piperidine in the presence of a base to form the intermediate compound. Finally, the intermediate is treated with a reducing agent to yield the final product.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The adamantyl-substituted analogue () exhibits significantly higher lipophilicity (logP ~4.5 estimated) compared to the parent compound (logP ~2.8), impacting membrane permeability and CNS penetration .
- The ethylpiperazine derivative () has enhanced water solubility due to its tertiary amine, making it more suitable for intravenous formulations .
Receptor Binding and Selectivity
- The 3-methoxyphenoxy group in the parent compound is associated with moderate α-adrenergic receptor antagonism in related structures (e.g., ’s Inhibitor B, which shares the 3-methoxyphenoxy motif) .
- Chlorine substitution () may enhance binding to serotonin or dopamine receptors, as seen in structurally related antipsychotics .
Metabolic Stability
Research Findings and Implications
- Ethylpiperazine Derivative () : Demonstrated 80% oral bioavailability in animal models, outperforming the parent compound (50–60%), but with off-target muscarinic receptor activity .
- Discontinued Compounds () : The benzyl-hydroxyethylamine analogue was discontinued due to instability under acidic conditions (pH <3), highlighting the importance of the piperidine moiety for chemical robustness .
Biological Activity
1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, also known as 3-(3-methoxyphenoxy)piperidine hydrochloride, is a chemical compound with potential pharmacological applications. Its unique molecular structure, characterized by a piperidine ring and a methoxyphenoxy group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
- Molecular Formula : C15H24ClNO3
- Molecular Weight : 301.81 g/mol
- CAS Number : 902837-25-6
The compound's stability as a hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.
Biological Activity Overview
Research indicates that derivatives of 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride exhibit significant biological activities, particularly in pharmacology. Notable activities include:
- Analgesic Effects : Compounds related to this structure have shown potential pain-relieving properties. For example, studies have indicated that certain piperidine derivatives exhibit significant analgesic potency with favorable pharmacokinetic profiles .
- Antimicrobial Activity : Some derivatives demonstrate moderate antibacterial properties, suggesting potential applications in treating bacterial infections.
- Antioxidant Properties : The antioxidant capacity of certain related compounds indicates their potential utility in combating oxidative stress-related diseases .
The precise mechanism of action for 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in pain signaling pathways or oxidative stress responses. This interaction could lead to its observed analgesic and antioxidant effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Significant pain relief in animal models | , |
| Antimicrobial | Moderate antibacterial activity | |
| Antioxidant | Significant reduction in oxidative stress markers |
Case Study: Analgesic Potency
A study evaluated the analgesic effects of various piperidine derivatives, including those structurally similar to 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. Results indicated that these compounds exhibited dose-dependent pain relief in rodent models, with some derivatives showing comparable efficacy to established analgesics like morphine .
Case Study: Antimicrobial Screening
In another investigation, a library of piperidine derivatives was screened for antimicrobial activity against common pathogens. The results demonstrated that specific analogs of 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Nucleophilic substitution between 3-methoxyphenol and epichlorohydrin to form the phenoxy-epoxide intermediate.
- Step 2 : Ring-opening of the epoxide with piperidine under controlled alkaline conditions (e.g., K₂CO₃ in ethanol at 50–60°C).
- Step 3 : Hydrochloride salt formation via acidification (HCl gas in anhydrous ether).
- Key Optimization : Temperature control during epoxide formation (<5°C) minimizes side reactions, while solvent choice (e.g., ethanol vs. THF) impacts reaction rates and purity. Yields >75% are achievable with rigorous drying of intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and confirm purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxyphenoxy (δ 3.75 ppm for OCH₃, aromatic protons at δ 6.5–7.2 ppm) and piperidinyl protons (δ 1.5–2.8 ppm). The propan-2-ol backbone shows a doublet for the CH(OH) group (δ 4.1–4.3 ppm).
- IR : Confirm O–H stretching (3200–3500 cm⁻¹), ether C–O–C (1250 cm⁻¹), and tertiary amine N–H (weak absorption ~2800 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 336.2 (free base) and [M-Cl]⁺ at m/z 300.2 for the hydrochloride. Purity >98% is validated via HPLC with a C18 column (UV detection at 254 nm) .
Q. What are the stability considerations for this compound in aqueous buffers or biological matrices?
- Methodological Answer :
- pH Sensitivity : The tertiary amine and hydroxyl groups make the compound prone to hydrolysis at extremes (pH <3 or >10). Stability is optimal in neutral PBS (pH 7.4, 4°C, t₁/₂ >14 days).
- Light Sensitivity : Protect from UV light due to the methoxyphenoxy moiety. Use amber vials for storage.
- Freeze-Thaw Stability : Lyophilized samples retain integrity for >6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent salt dissociation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications :
- Phenoxy Group : Replace 3-methoxy with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration.
- Piperidine Ring : Introduce methyl groups (2,6-positions) to reduce metabolic oxidation by CYP450 enzymes.
- Assay Design : Test analogs in vitro for receptor binding (e.g., α₂-adrenergic or serotonin receptors) and in vivo for pharmacokinetics (plasma half-life, bioavailability).
- Data Interpretation : Correlate logP values (HPLC-derived) with CNS activity; prioritize analogs with logP 2.5–3.5 for balanced solubility and permeability .
Q. What in silico strategies predict this compound’s interactions with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to dopamine D₂ or σ-1 receptors. Focus on hydrogen bonding between the hydroxyl group and Asp110 (D₂ receptor).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA).
- ADMET Prediction : Tools like SwissADME predict moderate BBB permeability (TPSA ~50 Ų) and CYP3A4-mediated metabolism .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer :
- Source Analysis : Verify compound purity (HPLC, elemental analysis) and batch-to-batch consistency. Contradictions may arise from impurities (e.g., residual epoxide intermediates).
- Assay Variability : Standardize cell-based assays (e.g., HEK293 vs. CHO cells) and animal models (e.g., Sprague-Dawley vs. Wistar rats).
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends. For example, conflicting IC₅₀ values in receptor binding may reflect differences in radioligand concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
